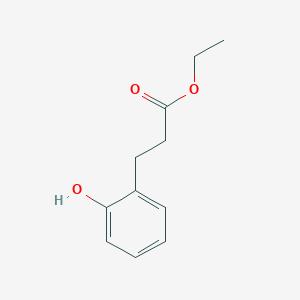

Ethyl 3-(2-hydroxyphenyl)propanoate

Übersicht

Beschreibung

Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate or ethyl o-hydroxyhydrocinnamate, is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is an ester derived from the reaction between 2-hydroxyphenylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used as a flavoring agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-hydroxyphenyl)propanoate can be synthesized through esterification, where 2-hydroxyphenylpropanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Mechanism :

-

Acidic conditions: Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic conditions: Saponification via hydroxide ion attack, forming the carboxylate salt .

Reduction Reactions

The ester group is reduced to a primary alcohol:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C→RT | 3-(2-hydroxyphenyl)propan-1-ol | >90% | |

| NaBH₄ (with TiCl₄) | THF, 50°C | Partial reduction to hemiacetal | 60–70% |

Notes :

Oxidation Reactions

The phenolic hydroxyl group participates in selective oxidations:

Limitations :

Esterification and Transesterification

The compound undergoes acyl-group transfer:

Key Insight :

-

Transesterification is reversible, favoring the ester with lower boiling-point alcohol.

Electrophilic Aromatic Substitution

The phenolic ring directs electrophilic attacks:

| Reagent | Position | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para | Ethyl 3-(2-hydroxy-4-nitrophenyl)propanoate | >85% | |

| Br₂ (FeBr₃) | Ortho | Ethyl 3-(2-hydroxy-6-bromophenyl)propanoate | 70–75% |

Directing Effects :

Biological Reactivity

In enzymatic environments, the compound exhibits unique interactions:

Comparative Reactivity Table

| Reaction | Rate (Relative) | Activation Energy | Catalyst Dependence |

|---|---|---|---|

| Acidic hydrolysis | Moderate | 65–75 kJ/mol | H⁺ required |

| LiAlH₄ reduction | Fast | 40–50 kJ/mol | Anhydrous conditions |

| Electrophilic bromination | Slow | 85–95 kJ/mol | Lewis acid (FeBr₃) |

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research has indicated that ethyl 3-(2-hydroxyphenyl)propanoate exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Activity : It demonstrates strong antioxidant properties, which are essential for combating oxidative stress and related cellular damage.

- Anti-diabetic Effects : this compound has been identified as a dual agonist for PPARα and PPARγ receptors, which are critical targets for managing type 2 diabetes by improving insulin sensitivity and glucose metabolism.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on macrophages exposed to lipopolysaccharide (LPS). The results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting its potential application in inflammatory disease therapies.

Case Study 2: Diabetes Management

In another research study focusing on diabetic rat models, this compound was administered, resulting in a notable decrease in blood glucose levels. This finding supports its role as a therapeutic agent for diabetes management.

Industrial Applications

Beyond its biological significance, this compound is also utilized in the production of specialty chemicals and flavoring agents. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that it poses no safety concerns at current levels of intake when used as a flavoring agent .

Wirkmechanismus

The mechanism of action of ethyl 3-(2-hydroxyphenyl)propanoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. The hydroxyl group in its structure plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl benzoate: Similar ester structure but lacks the hydroxyl group.

Ethyl cinnamate: Similar ester structure with a phenyl group but without the hydroxyl group.

Ethyl salicylate: Contains both ester and hydroxyl groups but differs in the position of the hydroxyl group.

Uniqueness

Ethyl 3-(2-hydroxyphenyl)propanoate is unique due to the presence of both the ester and hydroxyl groups, which contribute to its distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various applications .

Biologische Aktivität

Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl 2-hydroxyphenylpropanoate, is an organic compound with significant biological activity attributed to its structural features. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- CAS Registry Number : 20921-04-4

- IUPAC Name : this compound

The compound features a hydroxy group (-OH) that enhances its reactivity and biological interactions, particularly in antioxidant activity.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The hydroxy group can donate hydrogen atoms to free radicals, interrupting oxidative chain reactions. This property is crucial in preventing oxidative stress in biological systems and protecting cellular components from damage .

- Modulation of Enzyme Activity : Research indicates that this compound can enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in mitigating oxidative damage .

- Gene Expression Regulation : this compound may influence the expression of genes associated with antioxidant defenses, such as glutathione peroxidase and heme oxygenase-1 .

Case Studies

-

Protective Effects Against Oxidative Stress :

- A study demonstrated that administration of hydroxyphenyl propionic acids, including derivatives similar to this compound, resulted in decreased body weight and liver index in mice with induced non-alcoholic fatty liver disease (NAFLD). The compounds improved lipid metabolism and altered gut microbiota composition, indicating potential therapeutic effects against metabolic disorders .

- Antioxidant Efficacy :

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Antioxidant Activity | Mechanism of Action | Applications |

|---|---|---|---|

| This compound | High | Free radical scavenging, enzyme modulation | Dietary supplements |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Similar to above | Pharmaceuticals |

| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Limited enzyme interaction | Research applications |

Eigenschaften

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJMZSXBPHDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483029 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, Slight spicy aroma | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20921-04-4 | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main finding of the study regarding α-glucosidase inhibition?

A1: The study identified phochinenin G as a potent reversible noncompetitive inhibitor of the α-glucosidase enzyme, exhibiting even greater inhibitory activity than the standard drug acarbose []. This finding highlights the potential of phochinenin G as a lead compound for developing new antidiabetic drugs.

Q2: What is the significance of isolating and characterizing compounds like batatasin III and its derivatives?

A2: The isolation of batatasin III, its derivatives (including the novel 7-hydroxybatatasin III and 8-hydroxybatatasin III), and other known compounds from Bulbophyllum auricomum provides valuable insights into the plant's chemical composition []. Further research on these compounds might reveal additional biological activities and potential medicinal applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.